3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a benzylsulfonyl group, a benzo[d]thiazolyl moiety, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group can be introduced through the reaction of benzyl chloride with sodium sulfite under basic conditions.
Synthesis of the Benzo[d]thiazolyl Moiety: The benzo[d]thiazolyl group can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Piperazine: The piperazinyl group is introduced by reacting the benzo[d]thiazolyl intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is obtained by coupling the benzylsulfonyl intermediate with the piperazinyl-benzo[d]thiazolyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
- 3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperidin-1-yl)propan-1-one
Uniqueness
3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-benzylsulfonyl-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-30-18-8-9-19(31-2)22-21(18)24-23(32-22)26-13-11-25(12-14-26)20(27)10-15-33(28,29)16-17-6-4-3-5-7-17/h3-9H,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOIWJHTKMKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.